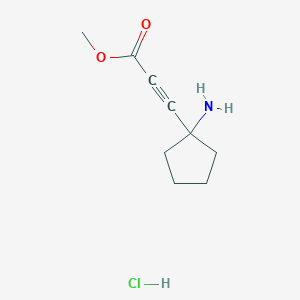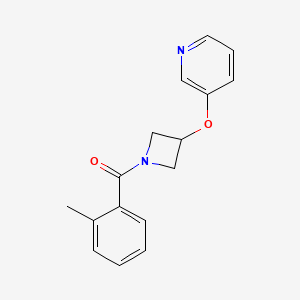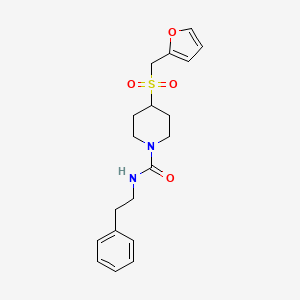![molecular formula C9H10N2O B2528641 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol CAS No. 21755-54-4](/img/structure/B2528641.png)
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol
概要
説明
“2-(Imidazo[1,2-a]pyridin-2-yl)ethanol” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .
科学的研究の応用
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have gained prominence in the pharmaceutical industry due to their diverse pharmacological activities. In particular, they exhibit promising anticancer potential. Researchers have synthesized various imidazopyridine derivatives and evaluated their antiproliferative effects in breast cancer cells. Among these, compound 15 demonstrated remarkable activity against MCF7 and MDA-MB-231 cell lines, with IC50 values of 1.6 and 22.4 μM, respectively . Further exploration of these compounds could lead to more effective treatments for breast cancer.
Corrosion Inhibition
Another intriguing application involves the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors. These compounds can protect metal surfaces from corrosion, with reported efficiencies of up to 99% at low concentrations . Their ability to prevent metal degradation makes them valuable in industrial settings.
Antibacterial Activity
Imidazo[1,2-a]pyridine-based agents also exhibit antibacterial properties. For instance, newly synthesized compounds were screened against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria . Their potential as antibacterial agents warrants further investigation.
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine, a versatile scaffold derived from imidazo[1,2-a]pyridine, plays a crucial role in organic synthesis and drug development. Researchers have explored its reactivity and multifarious biological activities . Its diverse applications make it an exciting area of study.
Antiviral and Antimicrobial Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated antiviral, antimicrobial, and anti-inflammatory effects. Commercialized pharmaceutical molecules containing this core structure include alpidem (hypnotic), miroprofen (analgesic), and zolpidem (sedative) . These compounds continue to be of interest for their therapeutic potential.
Heterocyclic Hybrid Synthesis
Researchers have synthesized heterocyclic hybrids by modifying imidazo[1,2-a]pyridine derivatives. For example, 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione was obtained through alkylation with 2-chloroarylacetamides . Such hybrid structures open up new avenues for drug design.
特性
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5,7,12H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLPDCMGZSJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)




![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)


![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)

